molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1

4-[(E)-2-quinolin-7-ylethenyl]aniline

Cat. No. B180970
CAS RN: 54-83-1
M. Wt: 246.31 g/mol
InChI Key: QAQIFRYHRUVXEJ-ONEGZZNKSA-N
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Description

4-[(E)-2-quinolin-7-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties, making it an essential component in various research studies.

Mechanism of Action

The mechanism of action of 4-[(E)-2-quinolin-7-ylethenyl]aniline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to bind to DNA and inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to interact with specific proteins in the brain, leading to the improvement of cognitive function in patients with Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages that make it an essential component in various lab experiments. It is easy to synthesize and can be obtained in high yields. 4-[(E)-2-quinolin-7-ylethenyl]aniline is also stable and has a long shelf life, making it easy to store and transport. However, 4-[(E)-2-quinolin-7-ylethenyl]aniline has some limitations, including its high cost and limited availability. In addition, the toxicity of 4-[(E)-2-quinolin-7-ylethenyl]aniline has not been fully studied, making it important to handle the compound with caution.

Future Directions

There are several future directions for the use of 4-[(E)-2-quinolin-7-ylethenyl]aniline in scientific research. One potential area is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area is the development of new fluorescent sensors for the detection of metal ions. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline could be used in the development of new materials for use in OLEDs and OFETs.
Conclusion
In conclusion, 4-[(E)-2-quinolin-7-ylethenyl]aniline, or 4-[(E)-2-quinolin-7-ylethenyl]aniline, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to be effective in the development of fluorescent sensors, OLEDs, and OFETs. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to have potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While 4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages, including its stability and ease of synthesis, it also has some limitations, including its high cost and limited availability. Future research directions for 4-[(E)-2-quinolin-7-ylethenyl]aniline include the development of new drugs and materials for use in various scientific applications.

Synthesis Methods

The synthesis of 4-[(E)-2-quinolin-7-ylethenyl]aniline involves the reaction of 4-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base. The product obtained is then purified using column chromatography. This method has been widely used in various research studies and has been found to be effective in producing high yields of 4-[(E)-2-quinolin-7-ylethenyl]aniline.

Scientific Research Applications

4-[(E)-2-quinolin-7-ylethenyl]aniline has been extensively used in scientific research due to its unique chemical properties. It has been found to be effective in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and mercury. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

54-83-1

Product Name

4-[(E)-2-quinolin-7-ylethenyl]aniline

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-7-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+

InChI Key

QAQIFRYHRUVXEJ-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1

SMILES

C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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